molecular formula C7H10N4 B112841 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 61255-82-1

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B112841
CAS RN: 61255-82-1
M. Wt: 150.18 g/mol
InChI Key: GLVQDYSGMRVBBV-UHFFFAOYSA-N
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Description

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, also known as 5-amino-3-methylpyrazole-1-propionitrile (AMPPN), is a heterocyclic organic compound. This compound has several important applications in the fields of biochemistry and pharmacology, and it is of particular interest to researchers due to its potential therapeutic properties.

Scientific Research Applications

Synthesis of Derivatives

  • Catalytic Synthesis : ZnFe2O4 nanoparticles have been used to catalyze the synthesis of propanedinitriles and pyrazole derivatives, including structures related to 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (Safaei‐Ghomi et al., 2015).
  • Synthesis Methodology : Research highlights the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, employing similar pyrazole structures (Al-Matar et al., 2010).

Crystallographic Studies

  • Hydrogen-Bonded Structures : Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, closely related to the compound , forms complex sheets through hydrogen bonds, providing insights into molecular interactions (Portilla et al., 2007).

Chemical Reactions and Biological Activities

  • Polysubstituted Derivatives Synthesis : 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been reacted with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, showcasing the chemical versatility of related compounds (Dawood et al., 2004).
  • Antioxidant Agents : Derivatives of 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, structurally similar, have been synthesized and evaluated as antioxidant agents, indicating potential biological applications (El‐Mekabaty et al., 2016).

Corrosion Inhibition

  • N80 Steel Protection : Pyrazolone derivatives have been studied for their effectiveness in inhibiting corrosion of N80 steel in acidic environments, demonstrating the compound's utility in industrial applications (Ansari et al., 2016).

Safety and Hazards

The safety data sheet for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVQDYSGMRVBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368118
Record name 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61255-82-1
Record name 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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